(E)-3-对甲苯基-丙烯酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

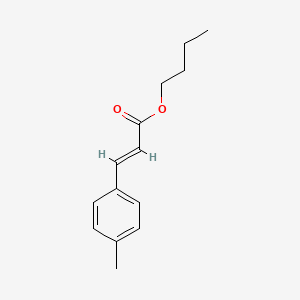

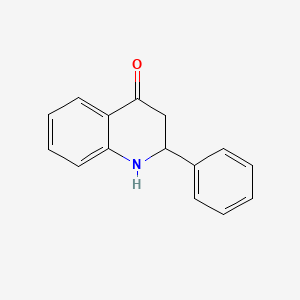

“(E)-3-p-Tolyl-acrylic acid butyl ester” is an ester. Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . Esters generally have pleasant odours and are often responsible for the characteristic fragrances of fruits and flowers .

Synthesis Analysis

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . In the presence of an acid catalyst such as concentrated sulfuric acid, esterification occurs when an alcohol and a carboxylic acid are reacted .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a process called hydrolysis, which is the reaction of an ester with water to produce a carboxylic acid and an alcohol . This reaction can be catalyzed by an acid, such as hydrochloric acid or sulfuric acid .科学研究应用

聚合工艺:在原子转移自由基聚合 (ATRP) 中使用叔丁基丙烯酸酯等酯类来创建聚合物刷和共聚物。这些材料表现出刺激响应特性,适用于表面涂层和材料科学 (Treat, Ayres, Boyes, & Brittain, 2006).

环境行为和毒性:对包括丁基丙烯酸酯在内的丙烯酸酯的归趋、生物降解性和水生毒性的研究突出了它们的环境影响。这些化合物表现出不同程度的土壤迁移性、生物降解性和水生毒性,这对于评估它们的环境安全性至关重要 (Staples, Murphy, McLaughlin, Leung, Cascieri, & Farr, 2000).

热降解:比较乙烯-醋酸乙烯酯和乙烯-丁基丙烯酸酯共聚物的热降解的研究提供了对这些材料的稳定性和分解产物的见解,这对于它们在高温环境中的应用至关重要 (Sultan & Sörvik, 1991).

反应过程中的合成和应用:在固定床吸附反应器中通过酯化合成丁基丙烯酸酯展示了其工业规模的生产。该工艺对于油漆、粘合剂和密封剂等材料的大规模生产至关重要 (Constantino, Pereira, Faria, Ferreira, Loureiro, & Rodrigues, 2015).

光机械应用:通过化学反应将叔丁基酯转化为其他化合物已在光机械有机微晶中的应用中得到研究。这项研究对于开发响应光刺激的材料具有重要意义 (Al‐Kaysi, Zhu, Al-Haidar, Al-Muhannah, El-Boubbou, Hamdan, & Bardeen, 2015).

纳米技术和控释系统:使用源自丁基丙烯酸酯的聚(丙烯酸)刷的研究表明,基于葡萄糖和 pH 响应的纳米门控组件在靶向药物递送和响应释放系统中的潜力 (Tan, Yang, Wu, Tang, Xiao, Liu, & Zhuo, 2015).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

butyl (E)-3-(4-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFATWQHNKARJ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)